4-(2-Bromoethynyl)benzoic acid
Overview
Description
4-(2-Bromoethynyl)benzoic acid is a chemical compound with the formula C9H9BrO2 . It is also known by other names such as p-(β-Bromoethyl)benzoic acid, p-(b-Bromoethyl)benzoic acid, and Benzoic acid, 4-(2-bromoethyl)- . It is used as a reagent in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine as potent inhibitors of glycinamide ribonucleotide transformylase (GART). It is also used to synthesize pyrrole [3,2-d]pyrimidine folate analogs, which are potential anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 229.07 .Scientific Research Applications
Benzoic Acid Derivatives in Gut Function Regulation
Benzoic acid, a structurally simpler relative, has been widely used as an antibacterial and antifungal preservative in foods and feeds. Research indicates that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in models such as piglets and porcine intestinal epithelial cells. However, excess administration may harm gut health, highlighting the importance of understanding the biological impacts of benzoic acid derivatives (Mao et al., 2019).
LC-MS/MS Study of Nitisinone Degradation
Nitisinone, a triketone herbicide derivative, provides insight into the stability and degradation pathways of complex organic molecules, including those structurally related to benzoic acid derivatives. Through LC-MS/MS analysis, researchers have identified stable degradation products of nitisinone, offering valuable information for understanding the environmental and biological behavior of synthetic compounds (Barchańska et al., 2019).
Advanced Oxidation Processes for Compound Degradation
The study on acetaminophen degradation by advanced oxidation processes (AOPs) is relevant to the environmental management of pharmaceuticals and related organic compounds. Identifying by-products and understanding their biotoxicity are crucial for assessing the environmental impact of these substances. This research can inform strategies for mitigating the ecological footprint of synthetic compounds, including those related to benzoic acid derivatives (Qutob et al., 2022).
Synthon Modularity in Co-crystals
Research on the modularity of synthons in co-crystals, specifically involving halogen interactions, can provide insights into the design and synthesis of new materials, including those incorporating benzoic acid derivatives. Understanding the structural principles and interactions within co-crystals is fundamental for developing advanced materials with tailored properties (Tothadi et al., 2013).
Environmental Fate of Benzodiazepines
The environmental occurrence, fate, and transformation study of benzodiazepines highlight the challenges of managing pharmaceutical pollutants. This research emphasizes the importance of comprehensive water treatment strategies to remove or degrade contaminants, including potentially those related to 4-(2-Bromoethynyl)benzoic acid, from wastewater (Kosjek et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(2-bromoethynyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUGWSICPAAVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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